molecular formula C20H18ClN3O3 B2920444 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921528-62-3

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2920444
CAS No.: 921528-62-3
M. Wt: 383.83
InChI Key: BYZMHBXNXNTYHK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound of significant interest in pharmacological research, particularly in the context of immunology and oncology. This benzamide derivative features a pyridazinone core, a scaffold well-documented in scientific literature for its potential to interact with key biological targets. Pyridazin-3(2H)-one derivatives have been identified as potent agonists for the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors predominantly expressed on neutrophils and monocytes and play a critical role in the innate immune response against infectious microbes . The specific activity and potency of this compound are areas of active investigation. Structurally, it shares key features with other active pyridazinones, where the presence of lipophilic and/or electronegative substituents, as well as an acetamide-like side chain, are reported to be essential for receptor affinity and functional activity . Researchers are exploring its potential to modulate immune cell functions, such as intracellular calcium mobilization and chemotaxis in human neutrophils, which are crucial early steps in the body's defense mechanism . Furthermore, given the established role of FPRs and their ligands in a range of acute inflammatory, infective, and neurodegenerative pathologies, as well as in cancer , this compound serves as a valuable tool for studying these disease mechanisms. Its primary research value lies in helping to elucidate the FPR-mediated (patho)-physiological effects and in the ligand-based design of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-9-7-15(21)13-16(18)20(26)22-11-12-24-19(25)10-8-17(23-24)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMHBXNXNTYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with several substituents: a chloro group, a methoxy group, and a pyridazinone moiety. The unique combination of these functional groups suggests diverse biological activities, particularly in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide exhibit varying degrees of antimicrobial activity. For instance, several derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

CompoundActivityMIC (µg/mL)
Compound AAntibacterial50
Compound BAntifungal25
5-chloro-2-methoxy-N-(...)TBDTBD

2. Cytotoxicity

Studies have highlighted the cytotoxic effects of similar compounds on various cancer cell lines. For example, some pyridazine derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)5-chloro-2-methoxy-N-(...)TBD
A549 (Lung Cancer)Compound CTBD
HepG2 (Liver Cancer)Compound DTBD

Structure-Activity Relationship (SAR)

The structural features of 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide play a crucial role in its biological activity. The presence of electron-donating groups such as methoxy has been associated with increased activity against specific targets .

Key Findings:

  • Chloro Group : Enhances reactivity and binding affinity.
  • Methoxy Group : Increases lipophilicity, aiding in cellular penetration.
  • Pyridazinone Moiety : Contributes to the compound's interaction with biological targets.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide with various receptors. These studies reveal specific amino acid residues involved in receptor activation, providing insights into its pharmacological profile .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that pyridazine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antifungal Properties : Research on halogenated pyridazine derivatives showed promising antifungal activity against plant pathogens, indicating their potential use in agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or synthetic distinctions:

Compound Name Key Structural Features Biological Activity/Synthetic Role Reference
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) Sulfamoylphenyl substituent instead of pyridazine Intermediate in glyburide synthesis; NLRP3 inflammasome inhibitor in ischemia-reperfusion models
N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Acetamide linker and 3-methoxyphenyl pyridazine substituent Structural analog with potential kinase or enzyme modulation (exact activity under investigation)
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Simple phenethyl group instead of pyridazine Intermediate in glibenclamide synthesis; limited bioactivity reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl substituent; no pyridazine Model compound for studying benzamide interactions in receptor binding
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride Sulfonyl chloride functionalization Intermediate for sulfonamide drug derivatives (e.g., glyburide analogs)

Key Findings:

Role of the Pyridazine Moiety : The 6-oxo-3-phenylpyridazine group in the target compound distinguishes it from simpler analogs like 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide. This heterocyclic system may enhance binding to enzymes or receptors through π-π stacking or hydrogen bonding, as seen in pyridazine-containing kinase inhibitors .

Sulfamoyl vs. Pyridazine Substituents : The sulfamoylphenyl analog (16673-34-0) exhibits NLRP3 inflammasome inhibition, suggesting that electron-withdrawing groups (e.g., sulfonamide) enhance anti-inflammatory activity. In contrast, the pyridazine analog’s bioactivity remains underexplored but may target divergent pathways .

Synthetic Flexibility : Derivatives like Rip-B and sulfonyl chloride 23 highlight the versatility of modifying the ethyl linker or benzamide substituents to tune solubility, stability, or target affinity .

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